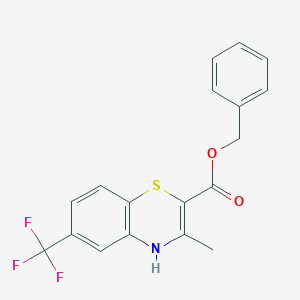
N-(2-chloropyridin-3-yl)-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloropyridin-3-yl)-4-ethoxybenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro-substituted pyridine ring and an ethoxy-substituted benzamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloropyridin-3-yl)-4-ethoxybenzamide typically involves the reaction of 2-chloro-3-pyridinecarboxylic acid with 4-ethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting intermediate is then treated with an appropriate amine to form the final benzamide product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution: Formation of various substituted benzamides.
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of amines or alcohols.
科学的研究の応用
N-(2-chloropyridin-3-yl)-4-ethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Material Science: The compound is used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.
Biological Studies: It serves as a tool compound in biological assays to study cellular processes and molecular interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of N-(2-chloropyridin-3-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and ethoxy groups play a crucial role in binding to the active site of the target molecule, thereby modulating its activity. The compound may inhibit or activate the target, leading to downstream effects on cellular pathways and physiological processes.
類似化合物との比較
- N-(2-Chloro-3-pyridinyl)isonicotinamide
- N-(2-Chloro-3-pyridinyl)cyclopropanecarboxamide
- N-(2-Chloro-3-pyridinyl)acetamide
Comparison: N-(2-chloropyridin-3-yl)-4-ethoxybenzamide is unique due to the presence of the ethoxy group on the benzamide moiety, which can influence its chemical reactivity and biological activity Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and efficacy in various applications
特性
分子式 |
C14H13ClN2O2 |
|---|---|
分子量 |
276.72g/mol |
IUPAC名 |
N-(2-chloropyridin-3-yl)-4-ethoxybenzamide |
InChI |
InChI=1S/C14H13ClN2O2/c1-2-19-11-7-5-10(6-8-11)14(18)17-12-4-3-9-16-13(12)15/h3-9H,2H2,1H3,(H,17,18) |
InChIキー |
HHAHXRKGUHYNEM-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)Cl |
正規SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(N=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-chlorophenyl)-11-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389522.png)

![11-(2,4-dichlorophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389526.png)
![3-(4-chlorophenyl)-11-(2,5-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389527.png)
![6-AMINO-4-(3,4-DIMETHOXYPHENYL)-3-(PROPAN-2-YL)-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE](/img/structure/B389530.png)
![N-(4-fluorophenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B389531.png)
![11-(2-bromophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389533.png)
![4-{[(3-{[2-(4-Morpholinyl)-2-oxoethyl]sulfanyl}-1,2,4-thiadiazol-5-YL)sulfanyl]acetyl}morpholine](/img/structure/B389536.png)
![2-benzoyl-9,9-dimethyl-6-thiophen-2-yl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B389537.png)
![6-Amino-4-(5-bromothien-2-yl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B389538.png)
![7-benzoyl-11-(3,4-dichlorophenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B389541.png)
![2-[(1-adamantylcarbonyl)amino]-N-(2-ethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B389542.png)
![1,4-Bis[(4-ethylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B389544.png)
![[2-Ethoxy-4-[9-(4-methoxyphenyl)-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-6-yl]phenyl] cyclopropanecarboxylate](/img/structure/B389545.png)
